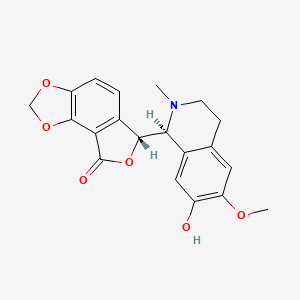![molecular formula C34H29FN6O B12431042 (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)
(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that features a combination of pyrazolo[3,4-d]pyrimidine, piperazine, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
The compound (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study specific biological pathways or as a ligand in receptor binding studies.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- (4-(6-Benzyl-1-(4-bromophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- (4-(6-Benzyl-1-(4-methylphenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
Uniqueness
The uniqueness of (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone lies in its specific combination of functional groups and structural features, which confer distinct biological activity and chemical reactivity. The presence of the fluorophenyl group, in particular, can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C34H29FN6O |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[4-[6-benzyl-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C34H29FN6O/c1-23-31-32(39-18-20-40(21-19-39)34(42)29-13-7-11-25-10-5-6-12-28(25)29)36-30(22-24-8-3-2-4-9-24)37-33(31)41(38-23)27-16-14-26(35)15-17-27/h2-17H,18-22H2,1H3 |
InChI Key |
VXISUKCRLUXXAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=NC(=N2)CC3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)

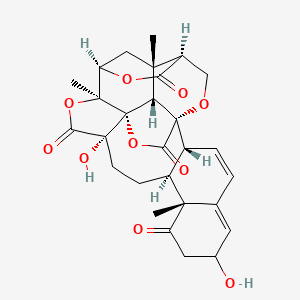
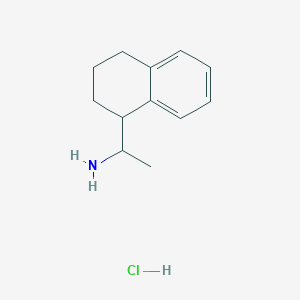

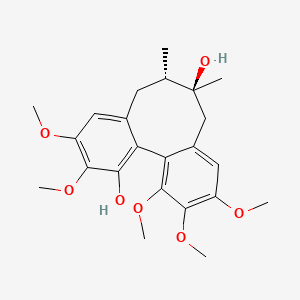

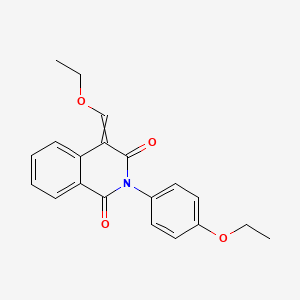
![[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium](/img/structure/B12431019.png)


![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
